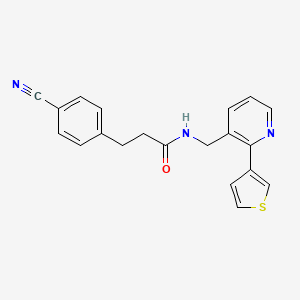

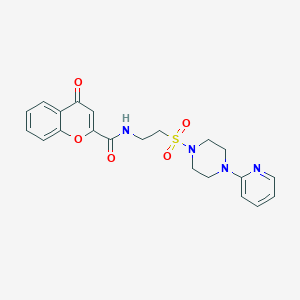

![molecular formula C10H17N3O2 B2526563 4-[(1-甲基-5-氧代吡咯烷-3-基)甲基]哌嗪-2-酮 CAS No. 2097904-17-9](/img/structure/B2526563.png)

4-[(1-甲基-5-氧代吡咯烷-3-基)甲基]哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one

The compound 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one is a synthetic molecule that may be related to various piperazine derivatives with potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, which include antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, as seen in the synthesis of 4-piperazino-5-methylthiopyrimidines . Additionally, piperazine compounds have been evaluated for their antidepressant and antianxiety activities , anticonvulsant activity , and as potential imaging agents for dopamine receptors . They have also been investigated as serotonin 5-HT3 receptor antagonists and inhibitors of soluble epoxide hydrolase .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines involves nucleophilic attack of amines on trichloropyrimidine . Another example is the synthesis of 1,8-naphthyridine derivatives, which includes microwave-assisted reactions and conventional heating methods . The synthesis of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one would likely follow similar synthetic strategies, involving key steps such as nucleophilic substitution, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with a chair conformation of the piperidine ring . The molecular structure of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one would similarly be expected to exhibit specific conformational features that could influence its biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic substitutions, as seen in the synthesis of a dopamine D4 receptor imaging agent . They can also participate in cycloaddition reactions, as demonstrated in the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines . The reactivity of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one would depend on the functional groups present on the piperazine and pyrrolidinone rings, which could be modified to enhance the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like fluorine can affect the compound's lipophilicity and metabolic stability . The specific properties of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one would need to be determined experimentally, but it is likely that the compound would exhibit properties suitable for potential pharmacological applications, as seen in other piperazine derivatives [1-6].

科学研究应用

化学合成和药物开发

化合物4-[(1-甲基-5-氧代吡咯烷-3-基)甲基]哌嗪-2-酮及其衍生物已在化学合成和药物开发背景下进行了探索。一项值得注意的应用涉及为制备CGRP受体抑制剂开发对映选择性工艺,突显了一种会聚的、立体选择性和经济的合成方法,展示了该化合物在药物化学中的相关性 (Cann 等人,2012)。该工艺强调了该化合物在通过高效合成方法生成治疗上重要的分子的效用。

抗菌和抗肿瘤活性

具有哌嗪-2-酮骨架的化合物已显示出重要的生物活性,包括抗菌和抗肿瘤特性。例如,该化合物的衍生物已被评估其对人乳腺癌细胞系和人胚肾细胞的细胞毒活性,显示出有效的抗增殖活性。这些发现得到了分子对接研究的支持,该研究展示了化合物的结合亲和力和构效关系,增强了它们作为治疗剂的潜力 (Parveen 等人,2017)。

药理特性

对带有甲硫取代基的4-哌嗪嘧啶的探索揭示了多种药理特性,包括止吐、镇静、镇痛、抗血清素和肌肉营养痉挛溶解作用。这种多样性强调了该化合物在为具有多方面药理特征的新治疗剂做出贡献方面的潜力 (Mattioda 等人,1975)。

抗菌剂

该化合物及其衍生物也因其抗菌活性而被研究。研究表明,某些衍生物对革兰氏阴性菌(包括铜绿假单胞菌)表现出有效的体外和体内活性,提供了对抗菌功效至关重要的构效关系的见解 (松本和南,1975)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share structural similarities with the compound, are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives have been found to affect a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

A compound with similar structure was found to have excellent pharmacokinetics in preclinical species .

Result of Action

Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

4-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-12-5-8(4-10(12)15)6-13-3-2-11-9(14)7-13/h8H,2-7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXKHYAUJSOQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)

![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)